molecular formula C12H23NO3 B1339091 tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate CAS No. 816429-99-9

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Cat. No.: B1339091
CAS No.: 816429-99-9
M. Wt: 229.32 g/mol
InChI Key: YAYOAQZEBASQLZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a carbamate ester, which is a class of organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate lies in its specific structure, which provides distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOAQZEBASQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466550
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816429-99-9
Record name 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816429-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
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